Mesityl dichlorophosphate

Description

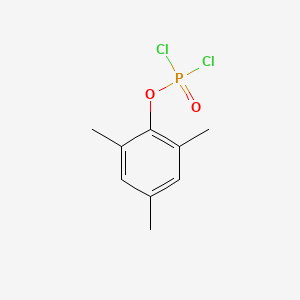

Mesityl dichlorophosphate is an organophosphorus compound characterized by a dichlorophosphate group (-OPOCl₂) bonded to a mesityl (2,4,6-trimethylphenyl) substituent. This structure imparts unique steric and electronic properties, making it relevant in catalysis and synthetic chemistry. The mesityl group, with its three methyl substituents, introduces significant steric bulk, which influences reactivity, solubility, and thermal stability.

Properties

CAS No. |

149864-64-2 |

|---|---|

Molecular Formula |

C9H11Cl2O2P |

Molecular Weight |

253.06 g/mol |

IUPAC Name |

2-dichlorophosphoryloxy-1,3,5-trimethylbenzene |

InChI |

InChI=1S/C9H11Cl2O2P/c1-6-4-7(2)9(8(3)5-6)13-14(10,11)12/h4-5H,1-3H3 |

InChI Key |

VSLBACCOWAWFEY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)OP(=O)(Cl)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Mesityl dichlorophosphate can be synthesized through the reaction of mesityl alcohol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction typically involves the use of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:

Mesityl alcohol+POCl3→Mesityl dichlorophosphate+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: Mesityl dichlorophosphate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different phosphorus-containing products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an alcohol can yield a phosphoric ester, while oxidation can produce phosphoric acid derivatives .

Scientific Research Applications

Mesityl dichlorophosphate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.

Biology: The compound is employed in the study of phosphorylation processes and enzyme mechanisms.

Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems, often involves this compound.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which mesityl dichlorophosphate exerts its effects involves the interaction of its phosphorus center with various molecular targets. The compound can act as a phosphorylating agent, transferring its phosphate group to nucleophilic sites on target molecules. This process is crucial in many biochemical pathways, including signal transduction and energy transfer .

Comparison with Similar Compounds

Structural and Steric Effects

The steric profile of substituents on dichlorophosphate derivatives critically impacts their conformational flexibility and reactivity. Evidence from crystallographic studies on aryl-substituted compounds reveals distinct torsion angles between aryl groups and adjacent molecular planes (Table 1):

Table 1: Torsion Angles of Aryl-Substituted Compounds

| Compound | Substituent | Torsion Angle (°) | Reference |

|---|---|---|---|

| 1 | Phenyl | 16.18 | |

| 2 | o-Tolyl | 41.988 | |

| 3 | m-Xylyl | 50.0–54.98 | |

| 4 | Mesityl | 50.0–54.98 |

- Mesityl vs. Phenyl/o-Tolyl : The mesityl group exhibits torsion angles (50.0–54.98°) comparable to m-xylyl but significantly larger than phenyl (16.18°) or o-tolyl (41.988°). This indicates greater steric repulsion between the mesityl methyl groups and adjacent structures, reducing conformational flexibility .

Catalytic Performance

Dichlorophosphate derivatives are widely employed as Lewis acid catalysts. A comparison with PEG-OPOCl₂, a polymer-supported analog, demonstrates key differences:

- PEG-OPOCl₂ : Exhibits high efficiency in catalyzing bis(indolyl)methane synthesis at room temperature with short reaction times, attributed to its polar, soluble polymer backbone facilitating substrate interactions .

- Mesityl Dichlorophosphate: The hydrophobic mesityl group likely reduces solubility in polar solvents but increases thermal stability. This trade-off may necessitate optimized reaction conditions (e.g., non-polar solvents or elevated temperatures) compared to PEG-OPOCl₂.

Reaction Kinetics and Acid Catalysis

Evidence from mesityl oxide iodination studies suggests that mesityl-containing compounds exhibit distinct kinetic behavior in acid-catalyzed reactions. Key findings include:

- Acid Dependence: Reaction rates are proportional to acid (H⁺) concentration and independent of iodine concentration, suggesting a keto-enol tautomerization step governs kinetics .

- Comparison to Acetone : Mesityl oxide reacts faster than acetone due to electron-donating methyl groups stabilizing intermediates . By analogy, this compound may exhibit accelerated acid-catalyzed reactions compared to less-substituted analogs.

Q & A

Q. What are the recommended safety protocols and storage conditions for handling mesityl dichlorophosphate in laboratory settings?

this compound is moisture-sensitive and corrosive. Key safety measures include:

- Use of non-sparking tools and grounded metal containers during transfers to prevent static ignition .

- Storage in tightly closed containers under inert atmosphere (e.g., nitrogen) at 2–8°C to minimize hydrolysis .

- Personal protective equipment (PPE): gloves, goggles, and lab coats to avoid skin/eye contact. Waste must be segregated and disposed via certified hazardous waste facilities .

Q. What synthetic routes are commonly employed to prepare this compound, and how can reaction yields be optimized?

A standard synthesis involves reacting phosphorus trichloride with methanol at low temperatures (−10°C), followed by controlled addition of mesityl alcohol. Key optimization steps:

- Dropwise addition of reagents to manage exothermic reactions .

- Use of dry solvents (e.g., ether) and inert atmospheres to prevent side reactions.

- Distillation under reduced pressure (e.g., 0.04 mmHg) to isolate the product, achieving yields of ~11% .

Q. How can researchers characterize the purity and structural conformation of this compound?

- IR spectroscopy : Compare experimental spectra with theoretical calculations (e.g., equilibrium conformer mixtures corrected for high-polar fractions) .

- NMR analysis : and NMR peaks confirm molecular structure, with characteristic shifts for methyl groups and phosphoryl moieties .

- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition pathways .

Advanced Research Questions

Q. How does this compound act as a reagent in the Beckmann rearrangement of ketoximes, and what mechanistic insights support its efficacy?

this compound facilitates Beckmann rearrangement at ambient temperature in acetonitrile. The mechanism involves:

- Activation of ketoximes via phosphorylation of the oxime oxygen, enhancing electrophilicity.

- Subsequent intramolecular migration of the R-group to form amides in moderate to high yields (60–90%) .

- Advantages over traditional methods: Eliminates need for strong acids (e.g., HSO) or high temperatures, reducing side reactions .

Q. What role does this compound play in modifying nanomaterials, and how does this impact polymer nanocomposite properties?

Surface modification of titanium dioxide (TiO) nanotubes with this compound enhances dispersion in polystyrene matrices. Key findings:

- FTIR confirmation : Phosphoryl groups bind to TiO surfaces, improving interfacial adhesion .

- Thermal stability : Nanocomposites exhibit increased glass transition temperatures (T) and reduced mass loss during TGA, attributed to char formation .

- Combustion behavior : Modified TiO alters degradation pathways, suppressing toxic gas emissions (e.g., styrene monomers) .

Q. How can conflicting spectroscopic data for this compound conformers be resolved during structural analysis?

Theoretical IR spectra of conformers (e.g., ±sc and ap forms) must be adjusted for polarity-dependent population distributions . Methodological steps include:

- Normal coordinate analysis : Assign vibrational modes using potential energy distribution (PED) calculations .

- Experimental-theoretical comparison : Overlay experimental IR spectra with corrected theoretical models to identify dominant conformers (e.g., high-polar species) .

Q. What strategies mitigate side reactions when using this compound in oxidative deamination or deketalization reactions?

- Controlled stoichiometry : Use substoichiometric amounts of this compound to minimize over-phosphorylation .

- Co-reagents : Sodium iodide (NaI) in deketalization reactions accelerates intermediate formation, improving selectivity .

- Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance reaction rates while stabilizing reactive intermediates .

Data Contradictions and Resolution

Q. Discrepancies in reported thermal stability of this compound: How should researchers validate decomposition pathways?

Conflicting TGA data may arise from impurities or moisture content. Resolve via:

- Repetitive purification : Distill under high vacuum to remove residual phosphoric acids.

- Coupled TGA-FTIR : Analyze evolved gases (e.g., HCl, POCl) to map degradation steps .

- Compare with literature: Published decomposition thresholds (e.g., >150°C) align with anhydrous conditions .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.